molecular formula C18H17ClN4O B6492041 N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326910-58-0

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492041
CAS No.: 1326910-58-0
M. Wt: 340.8 g/mol
InChI Key: DEUAKNDZGQCEBO-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and ethylphenyl groups.

    Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition is often employed to form the triazole ring. This reaction involves the use of copper(I) catalysts to facilitate the reaction between an azide and an alkyne under mild conditions.

    Functionalization: The triazole intermediate is then reacted with 2-chlorobenzyl chloride and 4-ethylbenzylamine in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and ethylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with diverse biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUAKNDZGQCEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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